molecular formula C15H16N4OS B2590724 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1172839-25-6

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2590724
CAS No.: 1172839-25-6
M. Wt: 300.38
InChI Key: SXTAYUNJFLBBPT-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines a pyrazole ring with a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-aminobenzothiazole under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
  • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiazole-6-carboxamide
  • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzothiazole

Uniqueness

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is unique due to the combination of the pyrazole and benzo[d]thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and industrial applications.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9(2)19-14(6-10(3)18-19)17-15(20)11-4-5-12-13(7-11)21-8-16-12/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYUNJFLBBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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